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molecular formula C17H33NO2 B8567150 1-[3-(Octyloxy)propyl]azepan-2-one CAS No. 112832-98-1

1-[3-(Octyloxy)propyl]azepan-2-one

Cat. No. B8567150
M. Wt: 283.4 g/mol
InChI Key: BOEAMUSLCKJGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04882359

Procedure details

A mixture of 0.93 g of 60% sodium hydride and 100 ml of dry toluene was incorporated dropwise with 3.00 g of n-octyl alcohol, heated under reflux for one hour, thereafter incorporated with 14.1 g of 1,3-dibromopropane, further refluxed for 12 hours and then filtered to remove insoluble materials to obtain a filtrate. The thus obtained filtrate was washed with water, dried, freed from the solvent by distillation off and then finally distilled to obtain a colorless transparent substance. 4.59 g of the thus obtained substance was added to a mixture of 2.07 g of azacycloheptane-2-one, 0.80 g of 60% sodium hydride and 150 ml of dry toluene, after which the whole was refluxed for 12 hours and then filtered to remove insoluble materials to obtain a filtrate. The thus obtained filtrate was washed with water, dried, freed from the solvent by distillation off at reduced pressure and then finally distilled to obtain 3.60 g of colorless 1-[3-(n-octyloxy) propyl] azacycloheptane-2-one having the following appearance, column temperature and analysis:
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Quantity
2.07 g
Type
reactant
Reaction Step Three
Quantity
0.8 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].Br[CH2:4][CH2:5][CH2:6]Br.[NH:8]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=[O:15].[CH2:16]([OH:24])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]>C1(C)C=CC=CC=1>[CH2:16]([O:24][CH2:4][CH2:5][CH2:6][N:8]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=[O:15])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23] |f:0.1|

Inputs

Step One
Name
Quantity
0.93 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
14.1 g
Type
reactant
Smiles
BrCCCBr
Step Three
Name
Quantity
2.07 g
Type
reactant
Smiles
N1C(CCCCC1)=O
Name
Quantity
0.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
C(CCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble materials
CUSTOM
Type
CUSTOM
Details
to obtain a filtrate
WASH
Type
WASH
Details
The thus obtained filtrate was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
freed from the solvent by distillation off and
DISTILLATION
Type
DISTILLATION
Details
then finally distilled
CUSTOM
Type
CUSTOM
Details
to obtain a colorless transparent substance
TEMPERATURE
Type
TEMPERATURE
Details
after which the whole was refluxed for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble materials
CUSTOM
Type
CUSTOM
Details
to obtain a filtrate
WASH
Type
WASH
Details
The thus obtained filtrate was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
freed from the solvent by distillation off at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
finally distilled

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)OCCCN1C(CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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